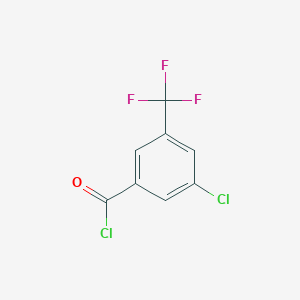
Refametinib (R enantiomer)
Descripción general
Descripción
Es un compuesto disponible por vía oral, no competitivo con el ATP, que ha mostrado una eficacia significativa en estudios preclínicos y clínicos para el tratamiento de varios tipos de cáncer . El compuesto se dirige específicamente a la enzima MEK, que desempeña un papel crucial en la vía de señalización RAS-RAF-MEK-ERK, una vía que a menudo está desregulada en el cáncer .
Mecanismo De Acción
El enantiómero R de RDEA119 ejerce sus efectos uniéndose selectivamente a un bolsillo alostérico en las enzimas MEK1/2, inhibiendo su actividad. Esta inhibición evita la fosforilación y activación de ERK, un efector aguas abajo en la vía RAS-RAF-MEK-ERK . Al bloquear esta vía, el compuesto reduce eficazmente la proliferación celular e induce el arresto del ciclo celular en las células cancerosas .
Análisis Bioquímico
Biochemical Properties
Refametinib (R enantiomer) plays a significant role in biochemical reactions, particularly in the RAS/RAF/MEK/ERK signaling pathway . It interacts with MEK1 and MEK2 enzymes, inhibiting their activity . The inhibition of these enzymes disrupts the signaling pathway, which can lead to the suppression of tumor growth .
Cellular Effects
Refametinib (R enantiomer) has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . By inhibiting the MEK1/2 enzymes, Refametinib (R enantiomer) disrupts the RAS/RAF/MEK/ERK signaling pathway, which can lead to the inhibition of cell proliferation and the induction of apoptosis .
Molecular Mechanism
The mechanism of action of Refametinib (R enantiomer) involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression . As a selective MEK1/2 inhibitor, Refametinib (R enantiomer) binds to these enzymes, inhibiting their activity and disrupting the RAS/RAF/MEK/ERK signaling pathway . This disruption can lead to changes in gene expression that suppress tumor growth .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Refametinib (R enantiomer) can change over time . Studies have shown that Refametinib (R enantiomer) can effectively inhibit MEK activity and suppress cell proliferation over a sustained period
Dosage Effects in Animal Models
The effects of Refametinib (R enantiomer) can vary with different dosages in animal models . Studies have shown that Refametinib (R enantiomer) can effectively inhibit the growth of tumors in animal models at certain dosages . High doses may lead to adverse effects, indicating the importance of determining the optimal dosage for effective treatment .
Metabolic Pathways
Refametinib (R enantiomer) is involved in the RAS/RAF/MEK/ERK signaling pathway . It interacts with the MEK1 and MEK2 enzymes in this pathway, inhibiting their activity and disrupting the signaling pathway . This disruption can lead to changes in metabolic flux or metabolite levels, affecting cell function and growth .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del enantiómero R de RDEA119 implica varios pasos, incluida la preparación de intermediarios clave y las reacciones de acoplamiento finales. Las rutas sintéticas y las condiciones de reacción específicas son propiedad de la empresa, y la información detallada no está fácilmente disponible en la literatura pública . Los métodos generales para sintetizar inhibidores de la MEK suelen implicar el uso de reacciones de acoplamiento catalizadas por paladio, hidrogenación selectiva y técnicas de resolución quiral para obtener el enantiómero deseado .
Métodos de producción industrial
La producción industrial del enantiómero R de RDEA119 probablemente implique la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso incluiría medidas de control de calidad rigurosas para mantener la pureza enantiomérica y la integridad química general del compuesto .
Análisis De Reacciones Químicas
Tipos de reacciones
El enantiómero R de RDEA119 se somete principalmente a reacciones típicas de los inhibidores de la MEK, que incluyen:
Oxidación: El compuesto puede oxidarse bajo condiciones específicas para formar varios derivados oxidados.
Reducción: Las reacciones de reducción pueden emplearse para modificar los grupos funcionales del compuesto.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en las reacciones que implican el enantiómero R de RDEA119 incluyen:
Agentes oxidantes: Como el peróxido de hidrógeno o el ácido m-cloroperbenzoico.
Agentes reductores: Como el borohidruro de sodio o el hidruro de litio y aluminio.
Reactivos de sustitución: Como los haluros de alquilo o los cloruros de acilo.
Productos principales
Los productos principales que se forman a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción podría producir compuestos desoxigenados .
Aplicaciones Científicas De Investigación
El enantiómero R de RDEA119 tiene una amplia gama de aplicaciones de investigación científica, particularmente en los campos de:
Comparación Con Compuestos Similares
Compuestos similares
Trametinib: Otro inhibidor de la MEK con mecanismos de acción similares, pero diferentes propiedades farmacocinéticas.
Cobimetinib: Un inhibidor de la MEK utilizado en combinación con otras terapias para una mayor eficacia.
Selumetinib: Un inhibidor de la MEK con aplicaciones en el tratamiento de la neurofibromatosis tipo 1 y otros cánceres.
Singularidad
El enantiómero R de RDEA119 es único debido a su alta selectividad para MEK1/2 y su favorable perfil farmacocinético, que incluye una penetración limitada en el sistema nervioso central y una vida media más larga en comparación con otros inhibidores de la MEK . Esto lo convierte en un candidato prometedor para la terapia contra el cáncer dirigida con posibles efectos secundarios menores.
Propiedades
IUPAC Name |
N-[3,4-difluoro-2-(2-fluoro-4-iodoanilino)-6-methoxyphenyl]-1-[(2R)-2,3-dihydroxypropyl]cyclopropane-1-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3IN2O5S/c1-30-15-7-13(21)16(22)18(24-14-3-2-10(23)6-12(14)20)17(15)25-31(28,29)19(4-5-19)8-11(27)9-26/h2-3,6-7,11,24-27H,4-5,8-9H2,1H3/t11-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDSACQWTXKSHJT-LLVKDONJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1NS(=O)(=O)C2(CC2)CC(CO)O)NC3=C(C=C(C=C3)I)F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C(=C1NS(=O)(=O)C2(CC2)C[C@H](CO)O)NC3=C(C=C(C=C3)I)F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3IN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
572.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
923032-38-6 | |
| Record name | 923032-38-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
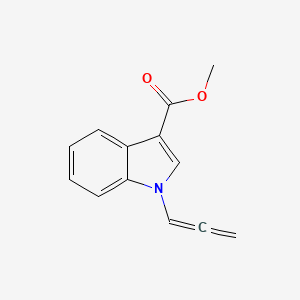
![7-(2-chlorophenyl)-4-[4-(trifluoromethyl)benzoyl]-1,4-thiazepane](/img/structure/B2955197.png)
![5-({1,4-dioxa-8-azaspiro[4.5]decan-8-yl}(furan-2-yl)methyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol](/img/structure/B2955198.png)
![rac-1-[(4aR,8aS)-octahydro-2H-1,4-benzoxazin-4-yl]-2-chloroethan-1-one](/img/structure/B2955199.png)
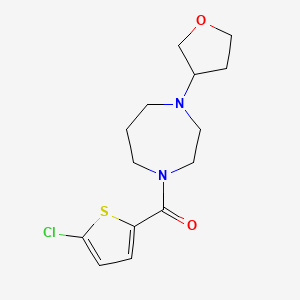

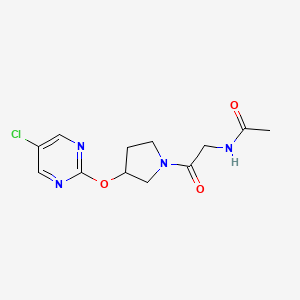
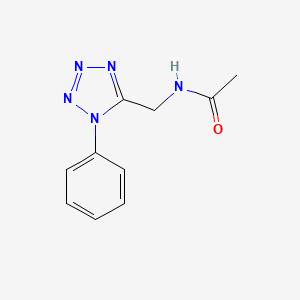
![2-{3-[(4-methoxyphenyl)methyl]-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2955207.png)
![Methyl 2-{[4-(3-chloro-4-cyanoisothiazol-5-yl)benzyl]thio}acetate](/img/structure/B2955211.png)
![4-((1-(2-chlorobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-propylcyclohexanecarboxamide](/img/structure/B2955212.png)
![2-({[5-(butylsulfanyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]methyl}sulfanyl)pyrimidine](/img/structure/B2955215.png)
![[2-[3,4-Dichloroanilino]-1,3-thiazol-5-yl][3,4-dichlorophenyl]methanone](/img/structure/B2955216.png)
